4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine, also known as 4-(4-methyl-1H-pyrazol-5-yl)piperidine, is a heterocyclic compound characterized by a piperidine ring substituted with a pyrazole moiety. This compound has gained attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry. The structure features a piperidine base with a pyrazole group that may influence its pharmacological properties.
This compound is classified under heterocyclic organic compounds, specifically those containing nitrogen in their rings. It is derived from the pyrazole and piperidine families, both of which are significant in pharmaceutical chemistry for their diverse biological activities. The compound's chemical identity is confirmed by its unique structural features and molecular formula.
The synthesis of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine typically involves the following steps:
The molecular formula of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine is CHN. Its structure consists of:
The compound's structural integrity can be confirmed through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which provide insights into its molecular connectivity and functional groups .
4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine can undergo several chemical reactions:
The mechanism of action for 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine primarily involves its interaction with specific enzymes. Notably, it has been studied as an inhibitor of soluble epoxide hydrolase (sEH), where it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to increased levels of epoxides, which have various physiological effects, including anti-inflammatory responses .
The physical properties of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine include:
Chemical properties include:
These properties are critical for determining its suitability for various applications in biological assays and pharmaceutical formulations.
4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine has several important applications:
Piperidine, a saturated six-membered azaheterocycle, ranks as the second most prevalent nitrogen-containing ring system in marketed drugs. Its conformational flexibility and basic amine character (pKa ~11) facilitate targeted interactions with biological macromolecules:
Table 1: FDA-Approved Drugs Featuring Piperidine Scaffolds
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Raloxifene | Selective estrogen modulator (SERM) | Piperidine-ethyl linkage |
Vinblastine | Antimitotic anticancer agent | Catharanthus alkaloid with piperidine |
Sitagliptin | DPP-4 inhibitor (antidiabetic) | Fluorophenyl-piperazine-piperidine |
Loratadine | H1 antihistamine | Piperidine-ethylpyridine core |
Recent studies confirm piperidine's dominance in oncology pipelines, with >18% of experimental anticancer agents incorporating this scaffold . Its derivatives disrupt tubulin polymerization, inhibit protein kinases, and modulate apoptosis pathways—making piperidine indispensable in targeted cancer therapeutics.
Pyrazole, a planar diazole heterocycle, contributes exceptional metabolic stability and diverse binding modes to pharmacophores. Its amboteric character allows dual hydrogen bonding (donor-acceptor), while substituted variants demonstrate:
Table 2: Pyrazole-Containing Protein Kinase Inhibitors (PKIs)
Drug Name | Primary Target | Approval Year | Clinical Indication |
---|---|---|---|
Crizotinib | ALK/ROS1/MET | 2011 | NSCLC |
Encorafenib | BRAF V600E/K | 2018 | Melanoma |
Erdafitinib | FGFR1-4 | 2019 | Urothelial carcinoma |
Ruxolitinib | JAK1/2 | 2011 | Myelofibrosis |
Eight FDA-approved PKIs incorporate unfused pyrazole rings, confirming their privileged status in oncology drug discovery. Pyrazole's synthetic versatility enables rapid generation of analogs with tuned electronic properties (σ = 0.60 for N1-substituted pyrazoles) [3] [8].
The conjugation of piperidine and pyrazole via methylene bridges creates synergistic pharmacophores with enhanced properties:
Table 3: Advantages of Piperidine-Pyrazole Hybridization
Property | Piperidine Alone | Pyrazole Alone | Hybrid System |
---|---|---|---|
Hydrogen bonding capacity | Basic amine only | Donor/acceptor pair | Multiple sites |
Metabolic stability | Moderate (CYP3A4 susceptibility) | High (resistant to oxidative cleavage) | Enhanced |
Spatial occupancy | 3.5-4.5 Å | 2.8-3.2 Å | Tunable 5-7 Å |
Synthetic versatility | Moderate functionalization | High diversification | Orthogonal modification sites |
Molecular modeling indicates the hybrid scaffold occupies ~65 ų of binding pockets—ideal for targeting shallow protein interfaces neglected by bulkier pharmacophores [1] [4].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: